molecular formula C10H14Cl3NO3 B6242263 propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride CAS No. 2742653-05-8

propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride

Cat. No.: B6242263
CAS No.: 2742653-05-8
M. Wt: 302.6
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Description

Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with two chlorine atoms, an amino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2,5-dichlorobenzaldehyde derivative.

    Esterification: The propanoate ester is formed by reacting the amino-furan intermediate with propanoic acid or its derivatives under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or dechlorinated derivatives.

Scientific Research Applications

Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the furan ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2,5-dichlorofuran-3-yl)propanoic acid: Similar structure but lacks the propyl ester group.

    2,5-Dichlorofuran-3-carboxylic acid: Contains the furan ring with chlorine substitutions but lacks the amino and propanoate groups.

    3-(2,5-Dichlorofuran-3-yl)propanoic acid: Similar structure but lacks the amino group.

Uniqueness

Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the amino group and the propanoate ester makes it a versatile compound for various applications.

Properties

CAS No.

2742653-05-8

Molecular Formula

C10H14Cl3NO3

Molecular Weight

302.6

Purity

95

Origin of Product

United States

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